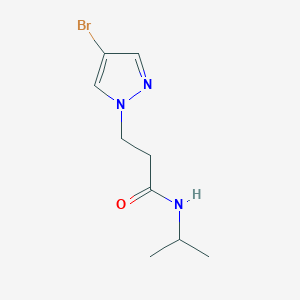

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide

Description

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide is a brominated pyrazole derivative featuring a propanamide backbone substituted with an isopropyl group. Pyrazole derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

For example, brominated pyrazole intermediates can be alkylated or acylated under basic conditions, as seen in the preparation of related compounds like 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide derivatives .

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3O/c1-7(2)12-9(14)3-4-13-6-8(10)5-11-13/h5-7H,3-4H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXOWPAWELWMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCN1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide typically involves the bromination of a pyrazole precursor followed by amide formation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The brominated intermediate is then reacted with isopropylamine and propanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Oxidation: Products may include brominated carboxylic acids or alcohols.

Reduction: Reduced forms of the compound, potentially removing the bromine atom.

Hydrolysis: Propanoic acid and isopropylamine.

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

Material Science: The compound’s brominated pyrazole ring can be incorporated into polymers or other materials to impart specific properties, such as flame retardancy or enhanced thermal stability.

Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

- 3,5-Dimethyl substitution on the pyrazole (as in ) increases steric hindrance, which may hinder binding interactions in biological systems compared to the target compound.

- The absence of a pyrazole ring in 3-bromo-N-(4-bromophenyl)propanamide eliminates aromatic π-π stacking interactions, altering its physicochemical and bioactive properties.

Physicochemical Properties

Melting points, solubility, and spectroscopic data vary significantly with substituents:

Analysis :

- The isopropyl group in the target compound likely lowers the melting point compared to aryl-substituted analogs (e.g., Compound 16 in ) due to reduced crystallinity.

- IR spectra for amide C=O stretches are consistent across analogs (~1650–1700 cm⁻¹), but pyrazole ring vibrations (e.g., C-Br at ~600 cm⁻¹) may differ.

Biological Activity

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a pyrazole ring, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study reported that specific pyrazole derivatives demonstrated IC50 values in the micromolar range against human lung cancer cells (A549) and other tumor types, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A recent study highlighted that certain compounds within this class could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, some derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

The biological activity of this compound is often attributed to its interaction with specific molecular targets:

- Androgen Receptor Modulation : This compound may act as an androgen receptor antagonist, which is particularly relevant in the context of prostate cancer treatment. Compounds similar to this compound have been identified as selective androgen receptor modulators (SARMs), providing a pathway for therapeutic applications in hormone-dependent cancers .

- Enzyme Inhibition : The compound may also exert effects by inhibiting enzymes involved in inflammatory pathways or cancer progression, although specific targets for this compound remain to be fully elucidated.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis is recommended. Begin with bromination of the pyrazole core using anhydrous hydrazine and subsequent Boc protection to stabilize reactive sites (e.g., tert-butyl 3-bromo-1H-pyrazole-1-carboxylate synthesis in 88% yield via DMAP/Et3N/Boc2O in DMF) . Final coupling with isopropylamine can be achieved via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd2(dba)3/XPhos) under nitrogen, followed by TFA deprotection .

- Key Characterization Tools :

- NMR : Confirm regiochemistry using H and C NMR (e.g., δ 8.87 ppm for pyridine protons in analogous compounds) .

- LCMS : Monitor reaction progress and verify molecular weight (e.g., HRMS m/z 215 [M+H]+ for related pyrazoles) .

Q. How can solubility and stability be optimized for biological assays?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO or DMF) for initial stock solutions. For aqueous buffers, employ co-solvents like PEG-400 (<10% v/v) to prevent precipitation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 7 days) with HPLC monitoring. Add antioxidants (e.g., BHT) if degradation via bromine loss is observed .

Advanced Research Questions

Q. What mechanistic insights explain low yields in copper-catalyzed coupling reactions for brominated pyrazole derivatives?

- Methodological Answer : Low yields (e.g., 17–29% in ) may stem from steric hindrance at the 4-bromo position or competing side reactions (e.g., proto-debromination). Computational studies (DFT) can map transition states to identify energy barriers . Optimize using cesium carbonate as a base and copper(I) bromide as a catalyst, which enhances oxidative addition in Ullmann-type couplings .

Q. How can computational methods predict reactivity and regioselectivity in pyrazole functionalization?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to calculate Fukui indices for electrophilic/nucleophilic sites on the pyrazole ring .

- Docking Studies : Analyze binding affinities of the propanamide side chain with target proteins (e.g., kinases) using AutoDock Vina. Compare with analogs like 3-(4-chlorophenyl)pyrazoles to validate bromine’s role in hydrophobic interactions .

Q. How do conflicting NMR data for similar pyrazole-propanamide derivatives inform structural validation?

- Methodological Answer : Discrepancies in H NMR shifts (e.g., δ 2.5–3.5 ppm for propanamide CH2 groups) may arise from solvent polarity or tautomerism. Resolve via:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria).

- 2D COSY/HSQC : Assign protons and carbons unambiguously (e.g., cross-peaks between pyrazole H-5 and adjacent CH2) .

Contradiction Analysis

- Synthesis Yields : reports 88% yield for Boc protection, while shows 17% for copper-catalyzed coupling. This highlights the need for catalyst optimization in challenging couplings.

- Solubility : BenchChem data (excluded) conflict with general protocols; prioritize DMSO-based methods from peer-reviewed syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.